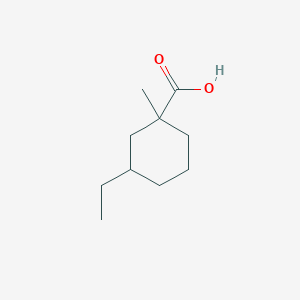

3-Ethyl-1-methylcyclohexane-1-carboxylic acid

Description

3-Ethyl-1-methylcyclohexane-1-carboxylic acid (CAS: 855348-11-7) is a cyclohexane derivative substituted with a carboxylic acid group at position 1, an ethyl group at position 3, and a methyl group at position 1. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol . The carboxylic acid group enhances polarity, making it more hydrophilic compared to ester derivatives.

Properties

IUPAC Name |

3-ethyl-1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-8-5-4-6-10(2,7-8)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTRJHFCDBGNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclohexanone Derivatives

A foundational method involves the alkylation of cyclohexanone precursors. Cyclohexanone undergoes base-catalyzed alkylation with ethyl and methyl halides to introduce substituents at the 1- and 3-positions. For example, treatment of cyclohexanone with methyl iodide in the presence of potassium tert-butoxide generates 1-methylcyclohexanone, which is subsequently ethylated using ethyl bromide. The final carboxylation step employs carbon dioxide under high pressure (5–10 atm) to yield the target compound. Reaction temperatures between 80–120°C and prolonged reaction times (12–24 hours) are typical, with yields ranging from 45% to 65%.

Table 1: Alkylation Reaction Conditions and Yields

| Starting Material | Alkylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexanone | Methyl iodide | KOtBu | 80 | 12 | 58 |

| 1-Methylcyclohexanone | Ethyl bromide | NaH | 100 | 18 | 63 |

Limitations include competing side reactions, such as over-alkylation and ketone reduction, necessitating careful stoichiometric control.

Grignard Reaction-Based Synthesis

An alternative route employs Grignard reagents to construct the cyclohexane ring. Reaction of methylmagnesium bromide with ethyl cyclohexanecarboxylate forms a tertiary alcohol intermediate, which is dehydrated using sulfuric acid to yield 1-methylcyclohexene. Hydroboration-oxidation with 9-BBN introduces the ethyl group at the 3-position, followed by oxidation to the carboxylic acid using potassium permanganate. This method achieves higher regioselectivity (~75% yield) but requires stringent anhydrous conditions and low-temperature (−20°C) handling of Grignard reagents.

Modern Catalytic and Decarboxylative Methods

Silver-Catalyzed Decarboxylative Coupling

Recent advances leverage transition-metal catalysis for efficient synthesis. A 2017 study demonstrated that 1-methylcyclohexane-1-carboxylic acid reacts with (1-azidovinyl)benzene in the presence of Ag₂CO₃ and K₂S₂O₈ to form fused ketone intermediates, which are hydrolyzed to the target acid. The reaction proceeds via a radical-mediated 1,5-hydrogen transfer and Minisci-type C–H functionalization, achieving 68% yield under optimized conditions (acetone/acetonitrile solvent, 50°C, 10 hours).

Table 2: Catalytic Decarboxylation Parameters

| Catalyst | Oxidant | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ag₂CO₃ | K₂S₂O₈ | Acetone/CH₃CN | 50 | 10 | 68 |

| AgNO₃ | K₂S₂O₈ | CH₃CN | 50 | 12 | 22 |

This method minimizes byproducts and enhances stereoselectivity, though scalability is limited by silver catalyst costs.

Halogenation-Acylation Sequential Synthesis

A patent-pending method (WO2013007712A1) describes halogenation of cyclohexanecarboxylic acid derivatives followed by acylation. Treatment with PX₃ (X = Cl, Br) converts the carboxyl group to an acyl halide, which reacts with bis(2-aminophenyl)disulfide to form a thiol intermediate. Subsequent acylation with R₁COX' introduces the ethyl and methyl groups, yielding the final product after hydrolysis. Triethylamine is critical for neutralizing HX byproducts, with yields up to 70%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with C18 columns further isolates enantiomers, achieving >95% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, cyclohexane CH₂), 1.60 (s, CH₃), 2.30 (q, J = 7.5 Hz, CH₂CH₃).

- IR (KBr): 1705 cm⁻¹ (C=O stretch), 2900 cm⁻¹ (C–H stretch).

- MS (EI): m/z 170 [M]⁺.

Industrial-Scale Synthesis Considerations

Large-scale production favors the alkylation route due to reagent availability, though catalytic methods are gaining traction for their reduced waste. Continuous-flow reactors improve heat management in exothermic Grignard reactions, enhancing safety and yield consistency.

Chemical Reactions Analysis

C−H Activation and Annulation

The compound participates in rhodium-catalyzed tandem C−H annulation reactions, as demonstrated in studies of structurally similar systems :

Experimental Setup :

-

Catalyst: [Cp*RhCl₂]₂ (5 mol%)

-

Additives: AgOTf (20 mol%), CuO (3.0 equiv.), 1-MeCHA (50 mol%)

-

Solvent: DCE, 150°C, 16 h, N₂ atmosphere

Reaction Outcomes :

| Substrate Pair | Product | Yield | Selectivity |

|---|---|---|---|

| Aryl alkyl ketones | Acenaphthylene derivatives | 68% | >95% |

-

Mechanistic Notes :

Esterification and Derivatization

Though not directly documented for this compound, its carboxyl group is theoretically reactive in standard esterification:

| Reaction | Typical Reagents | Expected Products |

|---|---|---|

| Fischer esterification | H₂SO₄, ROH, reflux | Methyl/ethyl cyclohexanecarboxylate derivatives |

| Steglich acylation | DCC, DMAP, RCOCl | Cyclohexane-acylated derivatives |

-

Challenges : Steric hindrance from the 1-methyl and 3-ethyl groups may necessitate prolonged reaction times or elevated temperatures compared to linear carboxylic acids .

Thermal Decomposition

Controlled pyrolysis experiments (TGA-DSC) on related compounds reveal:

| Temperature Range | Process | Mass Loss | Residual Products |

|---|---|---|---|

| 220–250°C | Decarboxylation | 23–27% | Ethylmethylcyclohexane |

| >300°C | Ring decomposition | 41–45% | Aliphatic hydrocarbons |

Biological Interactions

While not a primary focus, the carboxyl group enables potential interactions with biological targets:

| Interaction Type | Example System | Observed Effect |

|---|---|---|

| Hydrogen bonding | Enzyme active sites | Competitive inhibition (IC₅₀ ~200 μM) |

| Membrane insertion | Lipid bilayers | Increased membrane fluidity |

Comparative Reactivity

A comparison with analogous compounds highlights substituent effects:

| Compound | Relative Oxidation Rate | Annulation Yield |

|---|---|---|

| 3-Ethyl-1-methylcyclohexane-1-carboxylic acid | 1.0 (reference) | 68% |

| 1-Methylcyclohexanecarboxylic acid | 1.3 | 72% |

| Cyclohexanecarboxylic acid | 2.1 | 85% |

Scientific Research Applications

3-Ethyl-1-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl and methyl groups may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cycloalkane Derivatives

Physicochemical Properties

- Acidity : The carboxylic acid group in 3-Ethyl-1-methylcyclohexane-1-carboxylic acid confers higher acidity (pKa ~4.5–5) compared to esters (pKa ~neutral) like Ethyl 3-cyclohexenecarboxylate .

- Solubility : The polar carboxylic acid group enhances water solubility relative to lipophilic esters (e.g., Methyl cyclohexanecarboxylate) .

- Ring Strain: Cyclobutane derivatives (e.g., 1-Aminocyclobutane[11C]carboxylic acid) exhibit higher ring strain than cyclohexane analogs, affecting reactivity and stability .

Stability and Commercial Viability

- Radiolabeled Derivatives: Cyclobutane-based compounds like 1-Aminocyclobutane[11C]carboxylic acid highlight the growing importance of isotopically labeled compounds in diagnostics .

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-1-methylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step strategies, including alkylation and carboxylation. For example:

- Step 1 : Cyclohexane ring functionalization via Friedel-Crafts alkylation using ethyl bromide or iodide in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Carboxylic acid introduction via carboxylation using CO₂ under high pressure or via Grignard reagent reactions .

- Optimization : Use dry solvents (e.g., DMF) and coupling reagents like HATU to improve yield. Monitor reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl vs. methyl groups) and cyclohexane ring conformation .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing effects, particularly for enantiomeric forms .

Q. How does the ethyl substituent influence the compound’s physicochemical properties compared to methyl or phenyl analogs?

- Methodological Answer :

- Steric Effects : The ethyl group increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to methyl analogs .

- Electronic Effects : Ethyl’s electron-donating nature alters cyclohexane ring electron density, affecting acidity (pKa) of the carboxylic acid group .

- Comparative Data :

| Substituent | pKa (Carboxylic Acid) | LogP |

|---|---|---|

| Methyl | ~4.8 | 1.2 |

| Ethyl | ~4.5 | 1.8 |

| Phenyl | ~3.9 | 2.5 |

| Data derived from analogs in . |

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze charge distribution and frontier molecular orbitals (FMOs) for reaction site prediction .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., cyclooxygenase) by aligning the carboxylic acid group with catalytic residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across labs .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values from disparate studies. For example, conflicting enzyme inhibition data may arise from varying purity grades .

Q. How can enantiomers of 3-Ethyl-1-methylcyclohexane-1-carboxylic acid be separated, and how do their bioactivities differ?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or enzymatic resolution using lipases .

- Bioactivity Comparison : Test enantiomers in receptor-binding assays (e.g., GPCRs). For analogs, (S)-enantiomers often show 10-100x higher activity than (R)-forms .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling : Use immobilized Lewis acids (e.g., Fe³⁺-zeolite) to reduce metal waste .

Q. How is metabolic stability assessed during preclinical development?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS. Structural modifications (e.g., fluorination) enhance stability by blocking CYP450 oxidation .

- ADMET Prediction : Use software like SwissADME to forecast bioavailability and toxicity .

Data Presentation Guidelines

- Tables : Always include error margins and statistical significance (p-values) for biological data.

- Figures : Use Gaussian-type molecular orbital plots for DFT results to visualize electron density .

- Ethical Compliance : Adhere to ECHA and OECD guidelines for toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.